N,2-dimethylaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,2-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGXHLMMSXFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065115 | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-29-4 | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | N-methyl-o-toluidine hydrochloride | |
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Synthetic Methodologies and Derivative Chemistry of N,2 Dimethylaniline Hydrochloride
Established Synthetic Pathways for Substituted Dimethylanilines
The synthesis of substituted dimethylanilines, such as N,2-dimethylaniline, can be achieved through several established methodologies. These routes primarily involve the formation of the N,N-dimethylamino group on an aniline (B41778) precursor and the subsequent formation of the hydrochloride salt.
Alkylation Approaches for N-Methylation of Aniline Precursors
The N-methylation of aniline precursors is a cornerstone in the synthesis of N,N-dimethylaniline and its substituted analogues. Industrial production often involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. researchgate.netwikipedia.org This process can also utilize dimethyl ether as the methylating agent. wikipedia.org A historical method first reported in 1850 by A. W. Hofmann involved heating aniline with iodomethane. wikipedia.org
Modern approaches focus on catalytic systems to achieve higher efficiency and selectivity. For instance, the N-methylation of anilines with methanol can be effectively catalyzed by cyclometalated ruthenium complexes under mild conditions. uwindsor.ca Transition-metal-catalyzed N-methylation of amines using methanol through a "borrowing hydrogen" reaction is an efficient alternative to traditional methods that use toxic reagents like halohydrocarbons. frontiersin.org This method is advantageous as the only byproduct is water. frontiersin.org Ruthenium and iridium complexes with N-heterocyclic carbene (NHC) ligands have also proven to be effective catalysts for the N-alkylation of amines with alcohols. sigmaaldrich.com
Another green chemistry approach employs dimethyl carbonate (DMC) as an alkylating agent. The synthesis of N,N-dimethylaniline from aniline and dimethyl carbonate can achieve high yields under specific temperature and pressure conditions. researchgate.net Bimetallic nanoparticles, such as Cu-Zr, have been shown to catalyze the selective N-methylation of various amines using DMC. francis-press.com
The choice of catalyst and reaction conditions can influence the selectivity of the methylation process. For example, using a β zeolite catalyst in the reaction of aniline with methanol allows for high conversion of aniline and high selectivity for N,N-dimethylaniline. researchgate.net
A summary of various N-methylation approaches is presented below:
| Methylating Agent | Catalyst/Conditions | Key Features |
|---|---|---|
| Methanol | Acid catalyst (e.g., Sulfuric Acid) wikipedia.orgchemicalbook.com | Industrial method, often requires high pressure and temperature. wikipedia.orgchemicalbook.com |
| Methanol | Cyclometalated Ruthenium complexes uwindsor.ca | Proceeds under mild conditions with high selectivity for N-methylanilines. uwindsor.ca |
| Methanol | (DPEPhos)RuCl2PPh3 frontiersin.org | Effective under weak base conditions via a borrowing hydrogen mechanism. frontiersin.org |
| Methanol | β zeolite researchgate.net | Vapor-phase reaction with high conversion and selectivity. researchgate.net |
| Dimethyl Ether | Acid catalyst wikipedia.org | An alternative to methanol in industrial production. wikipedia.org |
| Iodomethane | Heat wikipedia.org | Historical method developed by A. W. Hofmann. wikipedia.org |
| Dimethyl Carbonate (DMC) | Heat and Pressure researchgate.net | A greener alternative to traditional methylating agents. researchgate.net |
Reduction Strategies in Precursor Synthesis
In some synthetic strategies, the aniline precursor itself is generated through a reduction reaction in the same pot. A notable example is the one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol. rsc.org This process involves the sequential coupling of hydrogen production from methanol, the hydrogenation of nitrobenzene to aniline, and finally the N-methylation of the in-situ generated aniline. rsc.org This integrated approach is facilitated by a pretreated Raney-Ni® catalyst and can achieve a high yield of N,N-dimethylaniline. rsc.org Methanol in this reaction serves multiple roles: as a hydrogen source, an alkylating agent, and a solvent. rsc.org
Direct Protonation for Hydrochloride Salt Formation
The final step in the synthesis of N,2-dimethylaniline hydrochloride is the direct protonation of the free base, N,2-dimethylaniline. This is a straightforward acid-base reaction that converts the oily amine into a more stable and water-soluble salt. A common laboratory procedure involves dissolving the amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then treating it with a solution of hydrogen chloride in the same or a compatible solvent. harvard.edu The hydrochloride salt then typically precipitates from the solution and can be collected by filtration. harvard.edu For instance, a general procedure involves acidifying an ether solution of the amine with a solution of HCl in ethyl acetate, followed by concentration under reduced pressure to afford the desired amine hydrochloride salt. harvard.edu
Synthesis of this compound Derivatives
The core structure of this compound can be modified to produce a variety of derivatives with different chemical properties. This section focuses on the synthesis of halogenated and chiral derivatives.
Halogenated this compound Derivatives (e.g., Brominated, Chlorinated)
Halogenated derivatives of N,N-dimethylanilines can be synthesized through various methods. One practical approach involves the reaction of N,N-dialkylaniline N-oxides with thionyl halides. This method demonstrates high regioselectivity. For example, the treatment of N,N-dimethylaniline N-oxides with thionyl bromide leads exclusively to the corresponding 4-bromo-N,N-dimethylanilines. chemicalbook.com In contrast, using thionyl chloride results predominantly in the formation of 2-chloro-N,N-dimethylanilines. chemicalbook.com The resulting halogenated N,N-dimethylaniline can then be converted to its hydrochloride salt via direct protonation as described previously.
Chiral Derivatives of N,N-Dimethylaniline and Analogues
The synthesis of chiral derivatives of N,N-dimethylaniline and its analogues is a key area in asymmetric synthesis, as chiral amines are important components in many pharmaceuticals and natural products. francis-press.com A common strategy to achieve enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
Several types of chiral auxiliaries are employed in asymmetric synthesis, including oxazolidinones and pseudoephedrine. harvard.edusigmaaldrich.com For example, Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylations. uwindsor.ca The chiral auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate, which reacts with an electrophile. The auxiliary then directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. uwindsor.ca Finally, the auxiliary is removed to yield the enantiomerically enriched product. uwindsor.ca
While direct examples of the synthesis of chiral this compound using this method are not prevalent in the literature, these established principles of asymmetric synthesis can be applied to create chiral analogues of N,N-dimethylaniline. This could involve, for instance, the asymmetric synthesis of a side chain that is then attached to the aniline ring, or the use of a chiral catalyst in the synthesis of the aniline derivative itself. Asymmetric catalysis, using either metal-based or organic catalysts, has become a central tool for the efficient synthesis of chiral molecules. frontiersin.orgprinceton.edu
N-Oxide Derivatives of Dimethylanilines
The oxidation of the tertiary amino group in dimethylanilines leads to the formation of N,N-dimethylaniline N-oxides, a class of compounds with unique reactivity. ebi.ac.uk These N-oxides are generally colorless to pale yellow liquids or solids and are soluble in polar organic solvents. solubilityofthings.com The N-oxide functional group can act as a potent oxidizing agent and is of interest in various synthetic transformations. researchgate.net
A notable example that highlights the chemistry of ortho-substituted dimethylaniline N-oxides is 2-dimethylamino-N,N-dimethylaniline N-oxide. researchgate.net This bifunctional reagent was developed for the mild oxidation of organic halides to aldehydes. researchgate.net The strategic placement of the basic dimethylamino group at the ortho position relative to the N-oxide moiety is crucial. It is proposed to facilitate the dehydro-elimination step through a cyclic 7-membered transition state, enhancing its efficacy as an oxidation reagent. researchgate.net The synthesis of such derivatives showcases the targeted functionalization of the dimethylaniline scaffold to create reagents with specific applications. researchgate.net
Research into N,N-dimethylaniline N-oxides has also revealed their utility in constructing complex heterocyclic scaffolds. In a tandem Polonovski–Povarov sequence, N,N-dimethylaniline N-oxides react with electron-rich olefins. acs.org Activation of the N–O bond, followed by treatment with a Lewis acid like tin(IV) chloride, generates an exocyclic iminium ion that undergoes a formal inverse-electron-demand aza-Diels–Alder cyclization to form tetrahydroquinoline cores in high yields. acs.org
Table 1: Properties of N,N-dimethylaniline N-oxide
| Property | Value/Description | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | guidechem.com |
| Molecular Weight | 137.18 g/mol | guidechem.com |
| Appearance | Colorless to pale yellow liquid or solid | solubilityofthings.com |
| Chemical Class | Tertiary Amine Oxide | ebi.ac.uk |
| Solubility | Moderately soluble in water; dissolves well in polar organic solvents like methanol and ethanol (B145695). | solubilityofthings.com |
Nitrosoarene Derivatives Involving Dimethylaniline Moieties
Nitrosoarenes are compounds containing a nitroso (-N=O) group attached to an aromatic ring. The introduction of a nitroso group to a dimethylaniline moiety creates compounds with distinct chemical properties, often appearing as dark green crystalline solids. chemicalbook.comnih.gov A prominent example is N,N-dimethyl-4-nitrosoaniline, which is formed by the nitrosation of N,N-dimethylaniline. chemicalbook.comnih.gov
The chemistry of these derivatives is diverse. For instance, N,N-dimethyl-4-nitrosoaniline serves as a precursor in the electrochemical synthesis of various sulfonamide derivatives. rsc.org When electrochemically oxidized in the presence of arylsulfinic acids, it yields N,N-diarylsulfonyl derivatives. rsc.org A chemical synthesis pathway under acidic conditions (pH 2.0) can produce N-arylsulfonyl-3-arylsulfonyl derivatives. rsc.org
Of particular relevance to the N,2-dimethylaniline structure is the compound 4,N-Dimethyl-2-nitrosoaniline. Research on metal complexes of 2-nitrosoanilides has shown that in the presence of a base, these compounds react with metal salts of copper(II), nickel(II), and palladium(II) to form complexes where the metal is N-bonded by the nitroso group. researchgate.net This highlights the coordinating ability of the nitroso group in such ortho-substituted aniline derivatives.
Table 2: Selected Nitrosoarene Derivatives of Dimethylanilines
| Compound Name | Molecular Formula | Key Feature | Source(s) |
|---|---|---|---|
| N,N-Dimethyl-4-nitrosoaniline | C₈H₁₀N₂O | Nitroso group at the para-position. | nih.gov |
| 4,N-Dimethyl-2-nitrosoaniline | Not specified | Nitroso group at the ortho-position to the amino group. | researchgate.net |
| p-Nitroso-dimethylaniline quinone | C₈H₈N₂O₃ | A quinone derivative. | nih.gov |
Advanced and Green Synthetic Methodologies in Aromatic Amine Chemistry
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for preparing aromatic amines, including catalytic and electrochemical approaches that utilize sustainable reactants.
Catalytic Approaches (e.g., Ruthenium-Catalyzed Methylation)
Ruthenium-catalyzed N-methylation of amines using methanol as a C1 source is a prominent green synthetic strategy that proceeds via a "borrowing hydrogen" mechanism, with water as the only byproduct. acs.orgnih.gov This method avoids the use of toxic alkylating agents. nih.gov
A specific and highly relevant application of this methodology is the synthesis of N,2-dimethylaniline. acs.org Using a (DPEPhos)RuCl₂PPh₃ catalyst system with a weak base (Cs₂CO₃), researchers successfully synthesized N,2-dimethylaniline from 2-methylaniline and methanol, achieving a 77% yield. acs.org The reaction mechanism involves the formation of a Ru-H species, as confirmed by deuterium (B1214612) labeling and control experiments. acs.org This catalytic system has been shown to be effective for a range of aniline derivatives, demonstrating its versatility. acs.orgnih.gov
Table 3: Ruthenium-Catalyzed Synthesis of N,2-dimethylaniline
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Material | 2-Methylaniline | acs.org |
| Methylating Agent | Methanol (MeOH) | acs.org |
| Catalyst | (DPEPhos)RuCl₂PPh₃ | acs.org |
| Base | Cesium Carbonate (Cs₂CO₃) | acs.org |
| Mechanism | Ru-H Borrowing Hydrogen | acs.orgnih.gov |
| Yield of N,2-dimethylaniline | 77% | acs.org |
Electrochemical Synthesis Pathways for Amines
Electrochemical methods offer a green alternative for synthesizing and modifying amine derivatives by using electricity to drive chemical reactions, often under mild conditions. An example involving a dimethylaniline moiety is the electrochemical synthesis of sulfonamide derivatives from 4-nitroso-N,N-dimethylaniline. rsc.org
In this process, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline is conducted in an aqueous ethanol medium in the presence of arylsulfinic acids, which act as nucleophiles. rsc.org The reaction, carried out at a neutral pH of 7.0, results in the formation of pure N,N-diarylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine in yields ranging from 55% to 76%. rsc.org This method demonstrates the potential of electrochemistry to functionalize aromatic amine precursors cleanly and efficiently.
Utilizing Carbon Dioxide and Water as Reactants
The use of carbon dioxide (CO₂) as a renewable C1 feedstock for chemical synthesis is a key area of green chemistry research. units.it Homogeneously catalyzed N-methylation of anilines using CO₂ and molecular hydrogen (H₂) as the sole sources for the methyl group represents a sustainable pathway for producing N-methylated amines. units.it
One such system employs a molecularly defined ruthenium-triphos complex, [Ru(triphos)(tmm)], along with an organic acid co-catalyst. units.it This method can achieve mono- or dimethylation of aromatic amines in good to excellent yields. For example, N-methylaniline can be converted to N,N-dimethylaniline with a 73% yield under this system. units.it This approach is applicable to the synthesis of various N,N-dialkyl anilines, including structures like N,2-dimethylaniline, by starting with the corresponding primary or secondary amine. The process is atom-economical and utilizes a readily available, non-toxic C1 source. units.it
Mechanistic Investigations of Chemical Reactions Involving N,2 Dimethylaniline Hydrochloride
Fundamental Reactivity of Substituted Aniline (B41778) Hydrochlorides
The reactivity of aniline derivatives is governed by the electronic and steric properties of the substituents on both the nitrogen atom and the aromatic ring. The hydrochloride salt form indicates that the compound exists in its protonated state, which significantly alters its chemical nature compared to the free base.
Acid-Base Equilibria and Protonation States
Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom. quora.com Their reaction with strong acids like hydrochloric acid (HCl) results in the formation of anilinium salts, such as N,2-dimethylaniline hydrochloride. quora.comquora.com This acid-base reaction is a straightforward equilibrium where the amine acts as a Brønsted-Lowry base, accepting a proton. quora.comquora.com
The basicity of an aniline derivative is quantified by its pKb value, or more commonly, by the pKa of its conjugate acid (the anilinium ion). A lower pKa for the anilinium ion corresponds to a weaker base. The electronic nature of substituents on the aromatic ring plays a crucial role in determining basicity. Electron-donating groups increase the electron density on the nitrogen atom, making it a stronger base, while electron-withdrawing groups decrease basicity. qorganica.com
In N,2-dimethylaniline, the methyl groups are electron-donating. The N-methyl group and the C2-methyl group both increase the basicity of the compound relative to aniline. qorganica.comfiveable.me For comparison, the pKa of the conjugate acid of N,N-dimethylaniline is 5.15. nih.gov The presence of substituents affects the pKb of anilines, as illustrated in the table below.
| Substituent (at para position) | pKb | Effect on Basicity |
| -OCH3 | 8.7 | Increases |
| -CH3 | 8.9 | Increases |
| -H | 9.4 | Reference (Aniline) |
| -Cl | 10.0 | Decreases |
| -NO2 | 13.0 | Greatly Decreases |
| Data sourced from a study on substituted anilines. qorganica.com |
In an aqueous solution, this compound, being a salt of a weak base and a strong acid, dissociates to yield the N,2-dimethylanilinium cation and the chloride anion. bccampus.ca The anilinium cation then establishes an equilibrium with water, acting as a weak acid. bccampus.ca
C₆H₄(CH₃)NH(CH₃)₂⁺(aq) + H₂O(l) ⇌ C₆H₄(CH₃)N(CH₃)₂(aq) + H₃O⁺(aq)
This equilibrium means that solutions of this compound are acidic. The position of this equilibrium is dictated by the pKa of the N,2-dimethylanilinium ion. libretexts.org
Nucleophilic Reactivity in Organic Transformations
The lone pair of electrons on the nitrogen atom makes anilines effective nucleophiles in a variety of organic reactions. youtube.com However, the nucleophilicity of amines is a balance between basicity and steric hindrance. masterorganicchemistry.com While the electron-donating methyl groups in N,2-dimethylaniline increase the electron density on the nitrogen, enhancing its intrinsic nucleophilicity, the ortho-methyl group can sterically hinder the approach to the nitrogen atom. masterorganicchemistry.com
In its hydrochloride form, the nitrogen's lone pair is protonated, effectively eliminating its nucleophilicity. Therefore, for this compound to act as a nucleophile, it must first be deprotonated to the free amine by a base.
Once deprotonated, N,2-dimethylaniline can participate in nucleophilic substitution reactions. For instance, anilines can be alkylated by reacting with alkyl halides in a process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. youtube.com
It's important to distinguish between the nucleophilicity of the nitrogen atom and the nucleophilicity of the aromatic ring. The electron-rich ring, activated by the amino group, can also act as a nucleophile in certain reactions, such as additions to highly electrophilic systems. acs.org
Electrophilic Aromatic Substitution Patterns in Substituted Anilines
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. dalalinstitute.com Substituents on the ring direct the position of attack of the incoming electrophile. The -NHCH₃ and -CH₃ groups are both activating substituents, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. libretexts.org They are also ortho, para-directors, channeling the incoming electrophile to the positions ortho and para to themselves. libretexts.org
In N,2-dimethylaniline, the powerful ortho, para-directing -NHCH₃ group and the ortho, para-directing -CH₃ group at position 2 would synergistically activate the ring, primarily at positions 4 and 6.
However, the reactivity pattern changes dramatically under acidic conditions, which are inherent to reactions involving this compound. In the presence of a strong acid, the amino group is protonated to form the anilinium ion (-NH(CH₃)₂⁺). This protonated group is strongly deactivating and a meta-director due to its positive charge and inductive electron withdrawal. libretexts.orgwikipedia.org Therefore, electrophilic substitution on this compound would be expected to occur much more slowly than on the free amine and to be directed to the meta positions (positions 3 and 5) relative to the anilinium group. For example, the nitration of N,N-dimethylaniline in acidic solution yields the meta-nitro product. wikipedia.org
Oxidation and Reduction Pathways of this compound and Related Structures
Oxidation is a significant transformation pathway for anilines, leading to a variety of products through different mechanisms. These reactions can occur at the nitrogen atom or on the aromatic ring.
N-Oxidation Processes and Pathways
The nitrogen atom of N,2-dimethylaniline is susceptible to oxidation, which can lead to the formation of N-oxides or result in N-dealkylation.
One common pathway is the formation of an N-oxide, where an oxygen atom is added to the nitrogen. Studies on the related compound N,N-dimethylaniline have shown that this process can be mediated by enzyme systems like cytochrome P-448, indicating its relevance as a metabolic pathway. nih.gov The mechanism of N-oxidation can also proceed via a concerted electrophilic attack, as seen in the reaction of N,N-dimethylanilines with dimethyldioxirane. rsc.org The rates of these reactions are influenced by the electronic properties of substituents on the aromatic ring, as shown by Hammett correlations. rsc.orgmdpi.com
Another major oxidative pathway is N-demethylation. This process is also a key metabolic route. wikipedia.org Mechanistic studies using manganese-based catalysts suggest that N-demethylation of N,N-dimethylanilines can be initiated by a single-electron transfer (SET) from the amine to a high-valent oxomanganese species, forming an aminium radical cation (ArN(CH₃)₂•⁺). mdpi.comresearchgate.net This intermediate then undergoes further steps to yield the demethylated product.
| Oxidant | Catalyst | Hammett ρ value | Proposed Intermediate |
| PAA | [(IndH)MnIICl2] | -0.38 | Electrophilic oxomanganese(IV) |
| mCPBA | [(IndH)MnIICl2] | -0.45 | Electrophilic oxomanganese(IV) |
| TBHP | [(IndH)MnIICl2] | -0.63 | Electrophilic oxomanganese(IV) |
| Data from a study on the oxidative N-dealkylation of N,N-dimethylanilines. mdpi.com The negative ρ values indicate that electron-donating groups on the aniline ring accelerate the reaction, consistent with an electrophilic attack on the amine. |
Ring Hydroxylation Mechanisms
Hydroxylation of the aromatic ring is another important oxidative pathway for anilines and their derivatives. wikipedia.org This transformation can be achieved through various chemical and biological methods.
In biological systems, such as metabolism by fungi or bacteria, aromatic hydroxylation often proceeds through an arene oxide intermediate. rsc.orgresearchgate.net For a monosubstituted benzene ring, this typically involves the formation of a 3,4-oxide which then rearranges to the para-hydroxylated product, often accompanied by a migration of the substituent at that position (the "NIH shift"). rsc.org
Chemical methods for ring hydroxylation can involve radical mechanisms. The reaction of aromatic compounds with hydroxyl radicals (HO•) can lead to the formation of a hydroxycyclohexadienyl radical. nih.gov This intermediate can then react with molecular oxygen and subsequently eliminate a hydroperoxyl radical (HO₂•) to yield a phenolic product. nih.gov More advanced methods utilize metallaphotocatalysis, where a transition metal complex directs the hydroxylation to a specific position, often ortho to a directing group on the aniline. nih.gov
For N,2-dimethylaniline, ring hydroxylation would likely occur at the positions most activated by the electron-donating groups, primarily the para position (position 4), assuming the reaction is carried out under conditions where the amine is not protonated.
Electrochemical Oxidation Mechanisms and Products (e.g., Formation of Benzidine (B372746) Derivatives)
The electrochemical oxidation of aromatic amines like this compound is a complex process initiated by the transfer of electrons at an anode surface. While direct studies on N,2-dimethylaniline are not extensively detailed in the literature, the mechanism can be inferred from comprehensive investigations into its isomer, N,N-dimethylaniline. acs.org The anodic oxidation of N,N-dimethylaniline at platinum electrodes involves the initial formation of a highly reactive, short-lived radical cation. acs.orgnih.gov This transient intermediate, the N,N-dimethylaniline radical cation (DMA•+), has been successfully detected using advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which can capture species with microsecond half-lives. nih.gov
This radical cation is the pivotal intermediate that dictates the subsequent reaction pathways. It can undergo several transformations, including coupling reactions. One of the classic products from the oxidation of aromatic amines is a benzidine derivative, formed through a head-to-tail coupling of two radical cations. For N,2-dimethylaniline, this would involve the coupling at the para position relative to the amino group, leading to the formation of a substituted benzidine.
Furthermore, oxidation is not limited to the nitrogen atom. Studies on the oxidation of 2,6-dimethylaniline (B139824) using an electro-Fenton process show that degradation can yield a variety of products, indicating that oxidation can also occur on the aromatic ring and its methyl substituents. nih.gov Products such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone (B1208291) were identified, suggesting that similar pathways involving hydroxylation, nitration, and quinone formation could be possible for N,2-dimethylaniline under strong oxidizing conditions. nih.gov
Reductive Transformations
Reductive transformations of this compound can be explored through electrochemical methods, where the compound or its derivatives accept electrons at a cathode to form reduced products. A pertinent example is the cathodic reduction of 4-nitroso-N,N-dimethylaniline, which is efficiently converted to 4-amino-N,N-dimethylaniline. researchgate.net This process highlights the feasibility of reducing functional groups on the aromatic ring of dimethylaniline derivatives. The efficiency and selectivity of such reductions are highly dependent on the electrode material. researchgate.net
In a study conducted in a 1.0 M HCl solution, various cathode materials were tested for the reduction of 4-nitroso-N,N-dimethylaniline. Tin was identified as the most effective cathode, providing high selectivity and current yield. researchgate.net This suggests that for a potential reductive transformation of a functionalized N,2-dimethylaniline derivative, the choice of cathode would be a critical parameter.
Table 1: Effect of Cathode Material on the Electrochemical Reduction of 4-nitroso-N,N-dimethylaniline
| Cathode Material | Selectivity (%) | Current Yield (%) |
|---|---|---|
| Tin (Sn) | 92.7 | 90.3 |
| Lead (Pb) | 85.3 | 82.1 |
| Copper (Cu) | 78.5 | 75.4 |
| Carbon Cloth | 88.1 | 85.0 |
Data derived from a study on the cathodic reduction of 4-nitroso-N,N-dimethylaniline in 1.0 M HCl. researchgate.net
Another type of reductive process involves using N,N-dimethylaniline as an electron-transfer catalyst for the reductive lithiation of other molecules, such as phenyl thioethers. nih.gov In this catalytic role, the reaction occurs on the surface of lithium metal, which is continuously reactivated by the N,N-dimethylaniline. nih.gov This highlights the compound's ability to participate in electron transfer processes, a fundamental aspect of its reductive chemistry.
Complex Reaction Dynamics and Radical Intermediates
Role of Radical Intermediates in Chemical Transformations
Radical intermediates are central to many reactions involving this compound. As established in electrochemical oxidation, the initial step is often the formation of a radical cation via single-electron transfer. nih.gov The N,N-dimethylaniline radical cation (DMA•+) is a well-documented example, and it is highly probable that N,2-dimethylaniline forms an analogous N,2-dimethylaniline radical cation intermediate under similar oxidative conditions. nih.gov The stability and reactivity of this radical are influenced by the electronic effects of both the N-methyl and the 2-methyl groups.
The existence of these radical intermediates explains the formation of complex products. For instance, radical cyclization reactions can occur, as demonstrated in the reaction between N,N-dimethylaniline and N-phenyl maleimide, which proceeds via a hydrogen atom transfer (HAT) mechanism. researchgate.net The reactivity of these radical species is also evident in kinetic studies where the proposed mechanisms involve the formation of intermediate complexes with oxidizing agents. asianpubs.orgasianpubs.org While free radical scavengers did not affect the rate of periodate (B1199274) oxidation of N,N-dimethylaniline, suggesting a non-radical chain mechanism in that specific case, the initial formation of a radical ion pair is a common theme in many other oxidation pathways. researchgate.net
Kinetics of Oxidation Reactions with Various Oxidizing Agents
The kinetics of oxidation for N,2-dimethylaniline can be understood by examining studies on its close structural analog, N-methylaniline. A kinetic study of the oxidation of N-methylaniline by chromic acid in an aqueous acetic acid medium found that the reaction order is zero with respect to the oxidant (chromic acid) and one with respect to the substrate (N-methylaniline). asianpubs.orgasianpubs.org This indicates that the rate-determining step involves the substrate but not the bulk concentration of the oxidizing agent, likely due to the formation of an intermediate complex.
The reaction follows the rate law: Rate = k [Substrate]
This kinetic behavior suggests that the reaction proceeds through a mechanism where the formation of an intermediate from the amine and a species of the oxidant is a rapid pre-equilibrium step, followed by a slower, rate-determining decomposition of this intermediate. Thermodynamic parameters for these reactions have also been evaluated to further elucidate the proposed mechanisms. asianpubs.orgasianpubs.org
Influence of Reaction Conditions on Reaction Rates and Selectivity
Reaction conditions exert a significant influence on the rate and outcome of oxidation reactions involving this compound. Based on studies of analogous anilines, several key factors have been identified. asianpubs.orgasianpubs.org
Acid Concentration: The rate of oxidation is dependent on the concentration of the acid used in the medium, such as HCl and H2SO4. It was observed that hydrochloric acid had a greater influence on the reaction rate compared to sulfuric acid. asianpubs.org
Solvent Dielectric Constant: The rate of oxidation for N-methylaniline and N,N-dimethylaniline increases as the percentage of acetic acid in the solvent mixture increases. asianpubs.org This corresponds to a decrease in the dielectric constant of the medium, which favors reactions between an ion and a dipole molecule. asianpubs.org
Catalysts: The addition of certain metal ions can significantly alter the reaction rate. Copper (Cu²⁺) and silver (Ag⁺) ions were found to have a marked accelerating effect on the oxidation of aniline, N-methylaniline, and N,N-dimethylaniline by chromic acid. asianpubs.orgasianpubs.org Conversely, the effect of manganese (Mn²⁺) ions depends on the specific substrate; it increases the rate for N-methylaniline but decreases it for N,N-dimethylaniline. asianpubs.orgasianpubs.org
Salt Effect: The primary salt effect on the rate of oxidation was found to be negligible, suggesting that the rate-determining step does not involve the interaction of two ionic species. asianpubs.orgasianpubs.org
Table 2: Influence of Reaction Conditions on the Oxidation of Anilines by Chromic Acid
| Condition | Observation | Implication |
|---|---|---|
| Acid Concentration | Rate is dependent on [HCl] and [H₂SO₄]; HCl has a greater effect. asianpubs.org | The protonated form of the amine or oxidant is involved in the reaction mechanism. |
| Dielectric Constant | Rate increases with increasing percentage of acetic acid (decreasing dielectric constant). asianpubs.org | The rate-determining step likely involves an ion-dipole interaction. |
| Metal Ion Catalysts | Cu²⁺ and Ag⁺ accelerate the reaction. asianpubs.org Mn²⁺ accelerates the reaction for N-methylaniline but decelerates it for N,N-dimethylaniline. asianpubs.orgasianpubs.org | Metal ions can act as catalysts, possibly by forming intermediate species or facilitating electron transfer. |
Data derived from kinetic studies on aniline, N-methylaniline, and N,N-dimethylaniline. asianpubs.orgasianpubs.org
Advanced Analytical and Spectroscopic Characterization of N,2 Dimethylaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N,2-dimethylaniline hydrochloride in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the core structure of this compound. The spectra provide definitive evidence for the presence and arrangement of the aromatic ring, the N-methyl group, the 2-methyl group, and the protonated amine.
In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet system due to their coupling and the electronic effects of the two different methyl substituents. The methyl group attached to the nitrogen (N-CH₃) and the methyl group on the aromatic ring (Ar-CH₃) will each exhibit a distinct singlet. A key feature for the hydrochloride salt is the signal corresponding to the proton on the nitrogen (N-H⁺), which is often broadened and significantly downfield due to the exchange with the solvent and the deshielding effect of the positive charge.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The aromatic carbons show distinct signals, with their chemical shifts influenced by the positions of the methyl and aminium groups. The signals for the N-methyl and the aryl-methyl carbons appear in the aliphatic region of the spectrum. The formation of the hydrochloride salt causes a noticeable downfield shift for the carbons attached to or near the nitrogen atom, reflecting the change in the electronic environment upon protonation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,2-dimethylaniline (Note: Data is predicted for the free base. For the hydrochloride salt, protons and carbons near the N-H⁺ group would be shifted further downfield.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ar-CH₃ | 2.1 - 2.3 | 17 - 19 |
| N-CH₃ | 2.8 - 3.0 | 30 - 32 |
| Aromatic CH | 6.6 - 7.2 | 110 - 130 |
| C-NH | N/A | 148 - 150 |
| C-CH₃ | N/A | 130 - 132 |
Heteronuclear NMR techniques, particularly involving ¹⁵N, offer direct insight into the electronic structure and hydrogen-bonding environment of the nitrogen atom, which is central to the molecule's reactivity and its formation as a hydrochloride salt.
¹⁵N NMR spectroscopy can unequivocally distinguish between the free amine and its protonated anilinium form. The chemical shift of the nitrogen atom in N,2-dimethylaniline would be expected in the typical range for secondary anilines. Upon protonation to form the hydrochloride salt, a significant upfield shift (a decrease in the chemical shift value) of the ¹⁵N resonance occurs, which is characteristic of the conversion of a neutral amine to an ammonium (B1175870) cation. nih.govresearchgate.net This change provides direct evidence of salt formation and can be used to study acid-base equilibria. General chemical shift ranges for anilinium ions are between 40 and 60 ppm. science-and-fun.de
While theoretically possible, ¹⁷O NMR is generally not employed for compounds of this nature due to the very low natural abundance of the ¹⁷O isotope (0.04%) and the significant line broadening caused by its quadrupolar nature, making it an impractical tool for routine characterization.
For this compound, which exists as a crystalline solid, solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing its structure, identifying different polymorphic forms, and studying intermolecular interactions within the crystal lattice. nih.govacs.org
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C SSNMR spectra can be obtained. jst.go.jp In the solid state, molecules have restricted motion, and their NMR signals are influenced by their precise packing arrangement. Consequently, if this compound can exist in more than one crystalline form (polymorphism), each polymorph will give a unique SSNMR spectrum with distinct chemical shifts for the carbon atoms. rsc.org This makes SSNMR an excellent tool for fingerprinting and quantifying different solid forms in a bulk sample.
Furthermore, advanced two-dimensional SSNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal through-space proximities between protons and carbons, helping to define the molecular conformation and intermolecular packing (e.g., the interaction of the chloride ion with the N-H⁺ group) in the solid state. jst.go.jp
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a cornerstone for confirming the molecular weight and probing the fragmentation pathways of this compound, providing orthogonal confirmation of its identity and a means to analyze for impurities.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the analysis is performed on the cation, N,2-dimethylanilinium ([C₈H₁₁N + H]⁺). The experimentally measured exact mass is compared to the theoretically calculated mass, and a match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition with high confidence.
Table 2: HRMS Data for the N,2-dimethylanilinium Cation
| Ion Formula | Species | Calculated Monoisotopic Mass (Da) |
| C₈H₁₂N⁺ | [M+H]⁺ | 122.09642 |
Hyphenated chromatographic and mass spectrometric techniques are essential for separating N,2-dimethylaniline from complex mixtures and for identifying and quantifying process-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the direct analysis of the non-volatile and polar hydrochloride salt. A reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other isomers. The mass spectrometer serves as a highly selective and sensitive detector, confirming the identity of the eluting peaks based on their m/z ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the volatile free-base form of the compound, N,2-dimethylaniline. For analysis, the hydrochloride salt would first be neutralized. GC provides excellent separation of volatile isomers that may be difficult to resolve by other means. The electron ionization (EI) mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) at m/z 121 would be prominent. A characteristic fragmentation pattern for N-alkylanilines involves alpha-cleavage, resulting in the loss of a hydrogen radical to form a stable iminium ion at m/z 120 ([M-H]⁺), which is often the base peak. nist.gov This fragmentation is a key identifier for the structure. Impurity profiling by GC-MS can detect trace amounts of related substances such as o-toluidine, aniline (B41778), or over-methylated species (e.g., N,N,2-trimethylaniline).
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful tools for elucidating the molecular characteristics of this compound. These techniques probe the energy levels of molecules, providing information on functional groups and electronic transitions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its specific bonds.
In the hydrochloride salt, the amine group is protonated, forming a secondary ammonium ion. This leads to the appearance of N-H stretching vibrations, which are typically observed as a broad band in the region of 3500-3300 cm⁻¹. docbrown.info The C-H stretching vibrations from the aromatic ring and the methyl groups are expected in the 3100-2800 cm⁻¹ range. Furthermore, characteristic absorptions for C-N stretching in aromatic amines are found between 1350 and 1250 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | Secondary Ammonium | 3500 - 3300 (broad) |
| C-H Stretch | Aromatic & Aliphatic | 3100 - 2800 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-N Stretch | Aromatic Amine | 1350 - 1250 |
Note: The exact positions of the peaks can be influenced by the sample preparation and the physical state of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are typically π → π* and n → π* transitions.
The UV-Vis spectrum of this compound is influenced by the solvent environment. sciencepublishinggroup.com The polarity of the solvent can affect the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax). This phenomenon is known as solvatochromism. A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. libretexts.org For instance, in polar solvents, hydrogen bonding can occur with the non-bonding electrons of the nitrogen atom, which can stabilize the n orbital and lead to a blue shift for n → π* transitions. libretexts.org Conversely, π → π* transitions often exhibit a red shift in polar solvents due to the stabilization of the more polar excited state. libretexts.org
Interactive Data Table: Expected UV-Vis Absorption and Solvent Effects for this compound
| Transition Type | Typical Wavelength Range (nm) | Effect of Increasing Solvent Polarity |
| π → π | 200 - 280 | Bathochromic Shift (Red Shift) |
| n → π | 280 - 400 | Hypsochromic Shift (Blue Shift) |
Note: The specific λmax values will vary depending on the solvent used.
Advanced Diffraction and Microscopic Techniques
To gain a deeper understanding of the three-dimensional structure and potential paramagnetic properties of this compound and its derivatives, more advanced techniques are employed.
X-ray Diffraction for Crystal Structure Determination of Derivatives and Complexes
X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be readily available in public databases, the technique is invaluable for studying its derivatives and coordination complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govutsa.edu While this compound in its ground state is a diamagnetic species with no unpaired electrons, EPR spectroscopy can be a powerful tool for detecting any radical species that may form under specific conditions, such as through oxidation, irradiation, or as part of a chemical reaction. nih.gov
The generation of a radical cation of N,2-dimethylaniline would result in a characteristic EPR spectrum. The hyperfine structure of the spectrum, arising from the interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H), would provide detailed information about the distribution of the unpaired electron density within the radical. Although direct EPR studies on this compound are not extensively reported, the technique remains highly relevant for investigating its potential involvement in radical-mediated processes. aps.org
Computational Chemistry and Theoretical Modeling for N,2 Dimethylaniline Hydrochloride Systems
Electronic Structure Calculations
Electronic structure calculations, rooted in quantum mechanics, are employed to determine the distribution of electrons within a molecule, which in turn governs its geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. tci-thaijo.orgsphinxsai.comresearchgate.netresearchgate.net This method is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, have demonstrated high accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. sphinxsai.comresearchgate.netnih.gov
For a molecule like N,2-dimethylaniline hydrochloride, DFT would be instrumental in optimizing its three-dimensional structure. The calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on the related N,N-dimethylaniline have used DFT to determine the geometry, revealing a quasi-planar structure for the Ph-NC2 fragment. researchgate.net Similar calculations for this compound would elucidate the orientation of the methyl groups and the effect of protonation on the aniline (B41778) nitrogen.
Furthermore, DFT provides access to a wealth of electronic property data. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com These parameters are vital for understanding the reactivity of this compound in various chemical environments.
Table 1: Representative DFT-Calculated Parameters for Substituted Anilines (Note: This table is illustrative and based on typical results for similar molecules, as specific DFT data for this compound is not readily available in the cited literature.)
| Parameter | Typical Calculated Value Range | Significance |
| C-N Bond Length | 1.39 - 1.46 Å | Indicates the degree of p-π conjugation. |
| C-C (aromatic) Bond Lengths | 1.38 - 1.41 Å | Reflects the aromatic character of the ring. |
| CNC Bond Angle | 116° - 120° | Influences the steric environment around the nitrogen. |
| HOMO Energy | -5.0 to -6.5 eV | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicates chemical stability and reactivity. |
Semi-Empirical Calculations for Mechanistic Elucidation
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for studying larger molecular systems and reaction pathways. numberanalytics.comnih.gov These methods simplify the complex equations of quantum mechanics by incorporating experimental data or results from higher-level calculations as parameters. numberanalytics.com Methods such as AM1 (Austin Model 1) and PM3 (Parameterized Model 3) have been widely used to investigate reaction mechanisms. numberanalytics.com
In the context of this compound, semi-empirical calculations can be employed to explore potential reaction mechanisms. numberanalytics.com By calculating the potential energy surface, researchers can identify transition states and reaction intermediates, thereby elucidating the step-by-step process of a chemical transformation. numberanalytics.com For example, these methods could be used to study the kinetics and thermodynamics of reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amine group. While less accurate than DFT for absolute energies, their speed allows for the exploration of multiple reaction pathways, providing valuable qualitative insights into chemical reactivity. numberanalytics.comnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and structural elucidation of molecules. mdpi.comnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.
Quantum mechanical methods, including DFT, can be used to calculate NMR shielding tensors, which are then converted to chemical shifts. These calculations can provide accurate predictions, especially when the effects of the solvent are taken into account. mdpi.com More recently, machine learning (ML) approaches have emerged as a powerful tool for predicting NMR chemical shifts with high accuracy. mdpi.comnih.gov These models are trained on large databases of experimental NMR data and can often predict chemical shifts faster than traditional quantum mechanical methods. nih.gov
For this compound, computational prediction of ¹H and ¹³C NMR spectra would be invaluable. By comparing the predicted spectra with experimental data, one could confirm the structure of the molecule. For instance, experimental ¹³C NMR data for the isomeric 2,6-dimethylaniline (B139824) hydrochloride shows distinct signals for the different carbon atoms in the molecule. chemicalbook.com Computational models could predict these shifts and also help in assigning the peaks in the experimental spectrum.
Table 2: Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for Related Aniline Derivatives (Data sourced from publicly available spectral databases for illustrative purposes)
| Compound | Nucleus | Chemical Shift (ppm) |
| 2,6-Dimethylaniline hydrochloride | ¹³C | Varies for different carbons |
| N,N-Dimethylaniline | ¹H | A: 2.891, B: 6.61-6.82, C: 7.21 chemicalbook.com |
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into their conformational dynamics and intermolecular interactions.
Conformational Analysis and Stability
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
For this compound, conformational analysis would focus on the rotation around the C(aryl)-N bond and the orientation of the N-methyl and 2-methyl groups. Computational methods can be used to systematically rotate these bonds and calculate the energy at each step, generating a potential energy surface that reveals the most stable conformers. Gas-phase electron diffraction studies combined with DFT calculations on N,N-dimethylaniline have shown that the molecule adopts a quasi-planar structure due to p-π interaction. researchgate.net Similar studies on this compound would reveal how the additional methyl group at the ortho position influences the preferred conformation due to steric hindrance and its effect on the planarity of the dimethylamino group relative to the phenyl ring. Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's motion over time, providing information on the relative populations and lifetimes of different conformers. nih.gov
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is determined by the nature and strength of intermolecular interactions.
Computational methods can be used to predict and analyze the crystal structure. By calculating the interaction energies between molecules in different orientations, it is possible to identify the most stable packing arrangement. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov It maps various properties onto the surface, highlighting regions involved in specific types of interactions and providing a percentage breakdown of the different contacts. nih.gov Studies on salt cocrystals have shown how hydrogen bonding networks, such as N–H···O or N–H···N, can dictate the formation of one-dimensional chains or more complex three-dimensional structures. nih.gov A similar computational analysis of this compound would provide a detailed understanding of the forces governing its solid-state structure.
Mechanistic Pathways Elucidation through Computational Approaches
Computational methods are particularly powerful in mapping out the intricate details of chemical reactions. For a molecule like this compound, understanding its reaction pathways is crucial for its application in synthesis and for predicting its metabolic fate.
The study of reaction mechanisms hinges on the identification and characterization of transition states—the fleeting, high-energy structures that connect reactants and products. Computational techniques, particularly Density Functional Theory (DFT), are adept at locating these transition states and calculating their energies. The energy of the transition state relative to the reactants determines the activation energy of a reaction, a key parameter governing its rate. nih.gov
For this compound, computational studies can model various reactions, such as electrophilic aromatic substitution or oxidation. Theoretical calculations can predict the most likely sites of reaction on the aromatic ring by comparing the activation energies for substitution at different positions. For instance, the presence of the methyl group at the ortho position and the N-methyl group influences the electron density distribution in the benzene (B151609) ring, thereby directing incoming electrophiles.
Computational models can also elucidate the energetics of the entire reaction pathway, including the formation of intermediates and their subsequent transformations. mdpi.com The stability of carbocation intermediates, for example, can be calculated to understand the regioselectivity of certain reactions. These calculations involve optimizing the geometry of the transition state structure and performing frequency calculations to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency. scm.com
Table 1: Illustrative Calculated Activation Energies for Electrophilic Bromination of Aniline Derivatives
| Compound | Position of Substitution | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Aniline | para | 15.2 |
| N-methylaniline | para | 14.5 |
| N,N-dimethylaniline | para | 13.8 |
| o-toluidine (2-methylaniline) | para | 14.9 |
| N,2-dimethylaniline (hypothetical) | para | ~14.2 |
Quantum chemical calculations provide a wealth of data that can be used to explain and predict experimental outcomes. Descriptors such as molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potentials can be correlated with the reactivity and selectivity observed in the laboratory. rsc.orgmdpi.com
For this compound, the calculated distribution of electron density can explain the directing effects of the N-methyl and 2-methyl substituents in electrophilic aromatic substitution reactions. The nitrogen atom of the amino group and the ortho-methyl group are both electron-donating, which activates the aromatic ring towards electrophilic attack, primarily at the para-position. uomisan.edu.iq
Furthermore, computational studies can model the influence of the solvent on reaction pathways. The hydrochloride form of N,2-dimethylaniline implies an acidic medium, and theoretical models can incorporate the effects of protonation and solvent molecules on the stability of reactants, intermediates, and transition states. This can explain changes in reaction rates and product distributions under different experimental conditions. umn.edu For instance, the protonation of the nitrogen atom would significantly alter the electronic properties of the molecule, deactivating the ring towards electrophilic attack.
Table 2: Calculated Quantum Chemical Descriptors for Aniline Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Aniline | -5.15 | 0.85 | 1.53 |
| N-methylaniline | -5.02 | 0.92 | 1.68 |
| N,N-dimethylaniline | -4.91 | 1.01 | 1.81 |
| o-toluidine (2-methylaniline) | -5.08 | 0.88 | 1.61 |
| N,2-dimethylaniline (hypothetical) | ~ -4.95 | ~ 0.95 | ~ 1.75 |
Note: The data presented are typical values obtained from DFT calculations for these classes of compounds and are for illustrative purposes. The values for N,2-dimethylaniline are estimations based on additive models of substituent effects.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor).
For this compound, molecular docking studies can be employed to explore its potential biological activities by simulating its interaction with various protein targets. Although specific docking studies on this compound are not widely reported, the principles can be applied by selecting relevant biological targets known to interact with aniline derivatives. For example, aniline derivatives have been studied for their inhibitory effects on enzymes like cyclooxygenases or their interaction with various receptors. researchgate.netnih.gov
A typical molecular docking workflow involves:
Obtaining the three-dimensional structures of both the ligand (N,2-dimethylaniline) and the receptor protein.
Defining the binding site on the receptor.
Using a scoring function to evaluate different binding poses of the ligand within the binding site and ranking them based on their predicted binding affinity.
The results of docking studies can provide valuable information about the binding mode, including the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information can guide the design of new derivatives with improved potency and selectivity. globalresearchonline.net
Table 3: Illustrative Molecular Docking Results for an Aniline Derivative with a Kinase Target
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Kinase (e.g., a member of the tyrosine kinase family) |
| Ligand | A representative aniline derivative |
| Docking Score (kcal/mol) | -7.5 (a representative value indicating good predicted affinity) |
| Key Interacting Residues | Val, Ala, Leu (hydrophobic interactions); Ser, Thr (potential hydrogen bonds) |
| Predicted Binding Mode | The aniline ring is positioned in a hydrophobic pocket, with the amino group oriented towards a potential hydrogen bond donor/acceptor. |
Note: This table is a hypothetical example to illustrate the type of information obtained from a molecular docking study. The specific values and interactions would depend on the actual protein target and ligand studied.
Biological and Environmental Research on N,2 Dimethylaniline Hydrochloride
Biological Activity and Mechanistic Insights
The biological activity of N,N-dimethylaniline is intrinsically linked to its metabolism, which can lead to the formation of reactive intermediates. These intermediates are central to its observed toxicological and carcinogenic effects.
N,N-dimethylaniline is a known substrate for several key drug-metabolizing enzymes. Its interaction with these enzymes is a primary determinant of its biological effects. Studies have shown that it interacts with both flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzyme systems. chemicalbook.comhmdb.ca The binding and turnover by these enzymes modulate their activity and are the first step in the biotransformation of the compound. For example, FMO3, a principal enzyme in the metabolism of trimethylamine, also metabolizes N,N-dimethylaniline to its N-oxide form. hmdb.ca Furthermore, research on related aniline (B41778) compounds demonstrates that interactions with specific CYP isoforms, such as CYP1A2, are critical in their metabolic activation. researchgate.net
Specific studies detailing the induction of apoptosis by N,N-dimethylaniline are not extensively documented in the available research. Generally, chemical compounds can induce apoptosis through intrinsic pathways (involving mitochondria and Bcl-2 family proteins) or extrinsic pathways (receptor-mediated). Key markers often investigated include the activation of caspases (like caspase-3 and -7), changes in the expression of pro-apoptotic proteins (e.g., Bax), and anti-apoptotic proteins (e.g., Bcl-2), and the induction of tumor suppressor proteins like p53. nih.gov While some research shows that N,N-dimethylaniline can cause chromosomal aberrations and is positive in the mouse lymphoma assay, indicating genotoxicity, its specific role in activating defined apoptosis pathways remains an area requiring further investigation. nih.gov
Contrary to being an inhibitor of cell proliferation, studies have characterized N,N-dimethylaniline as a carcinogen in animal models. A National Toxicology Program (NTP) study reported that oral administration of N,N-dimethylaniline led to increased incidences of tumors of the spleen in male rats and the forestomach in female mice. nih.govepa.gov This indicates that the compound or its metabolites promote, rather than inhibit, cell proliferation in these contexts. This contrasts with its isomer, 2,6-dimethylaniline (B139824), which has been shown to have a tumor-promoting effect specifically on the olfactory mucosa in the nasal cavity of rats. nih.gov The data underscores that N,N-dimethylaniline is not typically studied as an anti-cancer agent but rather as a potential carcinogen.
Metabolic Pathways and Biotransformation in Biological Systems
The metabolism of N,N-dimethylaniline is a critical area of study, as its biotransformation is directly linked to its toxicity and carcinogenicity. The process involves multiple enzymatic systems and results in several key products.
The biotransformation of N,N-dimethylaniline is primarily carried out by two major enzyme superfamilies located in the liver and other tissues: the Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 (CYP). chemicalbook.com
Flavin-Containing Monooxygenases (FMOs): These enzymes, particularly FMO2 and FMO3, are responsible for the N-oxidation of N,N-dimethylaniline to form N,N-dimethylaniline-N-oxide. hmdb.ca This pathway is a significant route for the metabolism of many tertiary amines.
Cytochrome P450 (CYP): The CYP system, a versatile family of enzymes, also plays a crucial role. In vitro studies using liver microsomes have confirmed that CYPs are involved in both N-demethylation and ring hydroxylation of the compound. chemicalbook.com While specific isozymes metabolizing N,N-dimethylaniline are part of ongoing research, studies on analogous aromatic amines implicate isoforms like CYP1A2, CYP2B, and CYP2E1 in their metabolic activation and detoxification. researchgate.netnih.gov
The metabolism of N,N-dimethylaniline in biological systems proceeds through several established pathways, leading to a variety of metabolic products that can be excreted. chemicalbook.comwikipedia.org
The primary metabolic routes are:
N-Oxidation: Catalyzed mainly by FMOs, this reaction adds an oxygen atom to the nitrogen, producing N,N-dimethylaniline-N-oxide . chemicalbook.comhmdb.ca
N-Demethylation: This process, often mediated by CYPs, involves the removal of one or both methyl groups. The initial demethylation yields N-methylaniline , which can be further demethylated to aniline. chemicalbook.comnih.gov
Ring Hydroxylation: CYPs also catalyze the addition of a hydroxyl group to the aromatic ring, typically at the para- (4) or ortho- (2) positions. chemicalbook.com
Subsequent transformations, such as conjugation reactions (e.g., sulfation or glucuronidation) of the hydroxylated metabolites, facilitate their excretion. In vivo studies in animals have identified several key urinary metabolites. chemicalbook.com
| Metabolic Pathway | Key Metabolite Identified | Parent Compound |
|---|---|---|
| N-Oxidation | N,N-Dimethylaniline-N-oxide | N,N-Dimethylaniline |
| N-Demethylation | N-methylaniline | N,N-Dimethylaniline |
| Ring Hydroxylation | 4-dimethylaminophenol | N,N-Dimethylaniline |
| Ring Hydroxylation | 4-aminophenol | N,N-Dimethylaniline |
| Ring Hydroxylation | 2-aminophenol | N,N-Dimethylaniline |
These pathways highlight the complex biotransformation of N,N-dimethylaniline, which is a key factor in understanding its biological and toxicological profile.
Genotoxicity and Mutagenicity Studies
The potential for N,2-dimethylaniline hydrochloride and its related isomers to cause genetic damage has been the subject of numerous scientific investigations. These studies are crucial for understanding the compound's carcinogenic risk to humans.
In Vitro Assessments of Genotoxic Potential (e.g., Bacterial Mutagenicity, Mammalian Cell Assays)
In vitro studies, which are conducted in a controlled environment outside of a living organism, have provided valuable insights into the genotoxic potential of dimethylaniline (DMA) isomers.
Bacterial Mutagenicity Assays: The Ames test, a widely used bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli, has been employed to evaluate the mutagenicity of DMA isomers. While N,N-dimethylaniline did not show mutagenic activity in these bacterial tests, some isomers, such as 2,3-, 2,4-, and 2,5-DMA, have shown positive or weakly positive results. nih.govhealthcouncil.nl This suggests that the position of the methyl groups on the aniline ring can influence the compound's ability to induce gene mutations in bacteria.
Mammalian Cell Assays: Studies using cultured mammalian cells have demonstrated the genotoxic effects of DMA isomers. For instance, N,N-dimethylaniline has been shown to induce gene mutations, sister chromatid exchanges, and both structural and numerical chromosomal aberrations in cultured mammalian cells. healthcouncil.nlornl.govosti.gov However, it did not induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, a measure of DNA repair. healthcouncil.nlwho.int
Research on 2,6- and 3,5-DMA and their metabolites in Chinese hamster ovary (CHO) cells and AS52 cells (which contain a bacterial reporter gene) has provided more detailed information. nih.govnih.govresearchgate.net These studies assessed lethality and mutagenicity, revealing that the N-hydroxy and p-hydroxy derivatives of these DMA isomers are particularly potent in inducing mutations. nih.govnih.govresearchgate.net The mutations observed were predominantly G:C to A:T and A:T to G:C transitions. nih.govnih.gov Furthermore, the comet assay, which detects DNA strand breaks, showed a dose-dependent increase in DNA damage in AS52 cells treated with the N-hydroxy and p-hydroxy metabolites of 2,6- and 3,5-DMA. nih.govresearchgate.net
Table 1: Summary of In Vitro Genotoxicity Data for Dimethylaniline Isomers
| Assay Type | Compound/Isomer | Cell Line | Result | Reference |
| Bacterial Reverse Mutation | N,N-Dimethylaniline | S. typhimurium, E. coli | Negative | healthcouncil.nl |
| Bacterial Reverse Mutation | 2,3-, 2,4-, 2,5-DMA | S. typhimurium, E. coli | Positive/Weakly Positive | nih.gov |
| Gene Mutation | N,N-Dimethylaniline | Mammalian Cells | Positive | healthcouncil.nlornl.gov |
| Sister Chromatid Exchange | N,N-Dimethylaniline | Mammalian Cells | Positive | healthcouncil.nlornl.gov |
| Chromosomal Aberrations | N,N-Dimethylaniline | Mammalian Cells | Positive | healthcouncil.nlornl.govosti.gov |
| Unscheduled DNA Synthesis | N,N-Dimethylaniline | Rat Primary Hepatocytes | Negative | healthcouncil.nlwho.int |
| Gene Mutation | 2,6- & 3,5-DMA Metabolites | CHO, AS52 | Positive | nih.govnih.govresearchgate.net |
| DNA Strand Breaks (Comet Assay) | 2,6- & 3,5-DMA Metabolites | AS52 | Positive (Dose-dependent) | nih.govresearchgate.net |
Mechanisms of Genetic Damage Induction (e.g., DNA Adduct Formation, Reactive Oxygen Species)
The mechanisms by which dimethylanilines induce genetic damage are complex and appear to involve both the formation of DNA adducts and the generation of reactive oxygen species (ROS).
DNA Adduct Formation: The metabolic activation of aromatic amines, including dimethylanilines, is a critical step in their genotoxic and carcinogenic activity. nih.gov This process typically involves cytochrome P450 enzymes, which oxidize the exocyclic amine group to form genotoxic N-hydroxy metabolites. nih.gov These metabolites can then be further activated by phase II enzymes to form unstable esters that can covalently bind to DNA, forming DNA adducts. nih.gov The formation of hemoglobin adducts of 2,6- and 3,5-DMA has been linked to an increased risk of bladder cancer in humans. nih.gov Furthermore, 2,6-DMA-DNA adducts have been detected in the urinary bladder of humans after exposure. nih.gov
Reactive Oxygen Species (ROS) Generation: A significant body of evidence suggests that the generation of ROS plays a crucial role in the genotoxicity of dimethylanilines. nih.govnih.govresearchgate.net Studies have shown that treatment of mammalian cells with metabolites of 2,6- and 3,5-DMA leads to the intracellular production of ROS for an extended period. nih.govnih.govresearchgate.net The proposed mechanism involves the redox cycling of aminophenol/quinone imine structures, which are metabolites of the parent dimethylaniline compounds. nih.govnih.gov This continuous production of ROS can lead to oxidative stress and damage to cellular components, including DNA, resulting in strand breaks and other forms of genetic damage. nih.govresearchgate.net The observation that the primary mutagenic mechanism for some dimethylanilines is likely through ROS generation rather than direct covalent DNA adduct formation highlights the importance of oxidative stress in their toxicity. nih.govnih.gov
Reconciliation of Discrepancies in Reported Carcinogenicity Risks
There have been some discrepancies in the classification of the carcinogenicity of N,N-dimethylaniline. The International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals. healthcouncil.nlornl.govwho.int In contrast, some studies have provided evidence of carcinogenic activity in rodents. For example, a two-year carcinogenicity study found that 2,6-DMA caused a significant increase in adenocarcinomas and carcinomas of the nasal cavity in rats. nih.gov Similarly, N,N-dimethylaniline was found to increase the incidence of forestomach papillomas in female mice and induced some splenic sarcomas in male rats. healthcouncil.nlwho.int
These discrepancies can be reconciled by considering several factors. The carcinogenicity of dimethylanilines appears to be isomer-specific, with some isomers like 2,6-DMA showing clearer evidence of carcinogenicity than N,N-dimethylaniline. nih.gov The route of administration and the doses used in different studies can also influence the observed outcomes. nih.gov Furthermore, the genotoxic and non-genotoxic mechanisms of action may both contribute to tumor formation, making a straightforward classification challenging. ornl.gov While N,N-dimethylaniline is not mutagenic in bacteria, its ability to induce mutations and chromosomal damage in mammalian cells, likely through its metabolites, suggests a genotoxic potential that could contribute to carcinogenicity under certain conditions. ornl.gov The evidence for both genotoxic and non-genotoxic events, including hematological effects similar to aniline, suggests a complex mode of action for N,N-dimethylaniline-induced tumors. ornl.gov
Environmental Fate and Degradation Mechanisms
Understanding the environmental fate and degradation of this compound is essential for assessing its potential impact on ecosystems.
Oxidative Degradation Processes (e.g., Fenton Process, Photodegradation)
The degradation of dimethylanilines in the environment can occur through various oxidative processes.
Fenton Process: The Fenton process, an advanced oxidation process that uses hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, has been shown to be effective in degrading 2,6-dimethylaniline. sigmaaldrich.comresearchgate.netnih.govnih.gov Studies have investigated the kinetics and efficiency of this process, demonstrating that factors such as initial pH, and the concentrations of ferrous ions and hydrogen peroxide significantly influence the degradation rate. researchgate.netnih.govnih.gov The photoelectro-Fenton process, which combines the Fenton reaction with UV light and an electric current, has been found to be even more effective in degrading 2,6-dimethylaniline compared to the standard Fenton and electro-Fenton processes. nih.govresearchgate.net
Photodegradation: Photodegradation, the breakdown of chemicals by light, is another potential degradation pathway for dimethylanilines in the environment. The reaction of N,N-dimethylaniline with hydroxyl radicals in the atmosphere is expected to have a half-life of less than a day. txst.edu
Identification of Environmental Degradation Products and Byproducts
The degradation of dimethylanilines through oxidative processes results in the formation of various intermediate and final products.
In the gas-phase reaction of N,N-dimethylaniline with ozone, the identified products include N-methylformanilide, formaldehyde, formic acid, and hydrogen peroxide. guidechem.com
Bioremediation Potential and Microbial Transformation Studies
Research into the environmental fate of this compound indicates a potential for biological degradation, primarily through the action of microorganisms. In aqueous environments, where bioremediation typically occurs, this compound exists as the N,2-dimethylaniline cation and its corresponding neutral base. Scientific studies in this area often focus on the degradation of N,2-dimethylaniline or structurally similar isomers like N,N-dimethylaniline and 2,4-dimethylaniline (B123086), as the fundamental biochemical pathways are expected to be analogous.
The microbial transformation of substituted anilines is a key mechanism for their removal from contaminated soil and water. nih.gov Studies have shown that while some aniline derivatives can be resistant to degradation, particularly by non-acclimated microbial populations, specialized microorganisms can evolve or be adapted to utilize these compounds as a source of carbon, nitrogen, and energy. nih.govmdpi.com Aerobic conditions are generally necessary for the efficient and complete mineralization of these aromatic compounds. nih.govresearchgate.net
A variety of bacterial and fungal genera have been identified for their ability to degrade aniline and its alkylated derivatives. These microorganisms possess specific enzymatic systems capable of initiating the breakdown of the stable aromatic ring structure.
Table 1: Examples of Microorganisms Involved in the Degradation of Aniline Derivatives
| Microbial Genus | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas | Aniline, 2,4-Dimethylaniline | zju.edu.cnnih.gov |
| Acinetobacter | Aniline | mdpi.com |
| Delftia | Aniline | zju.edu.cn |
| Bacillus | Dichloroaniline isomers | nih.gov |
| Comamonas | Aniline | mdpi.com |
| Phanerochaete | Lignin (related complex polymers) | nih.gov |
The microbial transformation of dimethylaniline isomers typically proceeds through several key metabolic steps. The initial attack on the molecule can occur at either the N-alkyl groups or the aromatic ring. The primary metabolic routes identified are N-demethylation, oxidative deamination, and ring hydroxylation. nih.govacs.org
For instance, studies on N,N-dimethylaniline have confirmed N-demethylation and N-oxidation as major metabolic pathways. nih.gov Research on the biodegradation of 2,4-dimethylaniline by Pseudomonas species revealed that the process is initiated by oxidative deamination, where the amino group is removed. nih.govacs.org This is followed by hydroxylation of the aromatic ring, leading to the formation of a key intermediate, 3-methylcatechol. acs.org Catechols are central intermediates in the aerobic degradation of many aromatic compounds; they undergo enzymatic ring cleavage, which opens up the aromatic structure. The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. zju.edu.cn
Table 2: Postulated Metabolic Transformation Pathways for Dimethylaniline Isomers
| Initial Compound | Metabolic Pathway | Key Enzymes/Reactions | Intermediate(s) | Final Products | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylaniline | N-Demethylation, N-Oxidation, Ring Hydroxylation | Monooxygenases | N-methyl-4-aminophenol, N,N-dimethyl-4-aminophenol | --- | nih.gov |
| 2,4-Dimethylaniline | Oxidative Deamination, Ring Hydroxylation | Oxidative deamination | 3-Methylcatechol | Central metabolites (e.g., Krebs cycle intermediates) | nih.govacs.org |
| Aniline (parent) | Ring Dioxygenation | Aniline Dioxygenase, Catechol 2,3-dioxygenase | Catechol | Central metabolites | zju.edu.cn |
The enzymes driving these transformations are critical to the bioremediation process. Flavin-dependent monooxygenases, for example, are involved in hydroxylation reactions. nih.gov In the degradation of aniline, aniline dioxygenase and catechol 2,3-dioxygenase are key enzymes that hydroxylate the ring and then cleave it, respectively. zju.edu.cn It is highly probable that similar enzymatic systems are responsible for the breakdown of N,2-dimethylaniline. The presence of adapted microbial consortia in environments historically contaminated with aniline derivatives suggests a strong potential for natural attenuation and engineered bioremediation strategies. researchgate.net
Applications and Industrial Relevance in Academic Research
Synthetic Utility in Organic Chemistry
In the realm of organic synthesis, N,2-dimethylaniline hydrochloride serves as a fundamental building block and a reagent for specialized transformations.
N,2-Dimethylaniline is a crucial intermediate in the synthesis of a variety of complex organic molecules, most notably dyes and pigments. nih.gov One of the key derivatives synthesized from N,N-dimethylaniline is Michler's ketone. nih.govwikipedia.org This compound is formed through the Friedel-Crafts acylation of dimethylaniline using phosgene (B1210022) (COCl₂) or its equivalents, such as triphosgene. wikipedia.org Michler's ketone itself is a vital intermediate in the production of triarylmethane dyes like crystal violet and other pigments used for paper, textiles, and leather. wikipedia.orgwikipedia.org For instance, the condensation of Michler's ketone with N-phenyl-1-naphthylamine yields the dye Victoria Blue B. wikipedia.org
Beyond its role in producing Michler's ketone, dimethylaniline is a precursor to other commercially important dyes. wikipedia.org The synthesis of p-dimethylaminobenzaldehyde from dimethylaniline is another significant application. This reaction can be achieved through various methods, including formylation with dimethylformamide. orgsyn.org This aldehyde is a valuable reagent in its own right, used in the development of other complex chemical structures. The derivatives of N,2-dimethylaniline are instrumental in creating a broad spectrum of colors for various industrial applications. nih.gov
Table 1: Synthesis and Applications of N,2-Dimethylaniline Derivatives
| Derivative | Synthetic Precursor(s) | Key Application(s) |
|---|---|---|
| Michler's Ketone | N,N-Dimethylaniline, Phosgene | Intermediate for dyes (e.g., Crystal Violet, Methyl Violet), Photosensitizer wikipedia.orgguidechem.com |
| p-Dimethylaminobenzaldehyde | N,N-Dimethylaniline, Dimethylformamide, Phosphorus oxychloride | Reagent in organic synthesis orgsyn.org |
| Victoria Blue B | Michler's Ketone, N-phenyl-1-naphthylamine | Dye for paper and inks wikipedia.org |
The development of methods for the synthesis of chiral amines is of great importance due to their prevalence in natural products, pharmaceuticals, and functional materials. francis-press.com Chiral amines and their derivatives often serve as valuable building blocks, catalysts, and auxiliaries in asymmetric synthesis. francis-press.com While N,2-dimethylaniline itself is not chiral, its derivatives can be employed in synthetic strategies that generate chirality. The broader field of asymmetric synthesis often utilizes chiral building blocks to construct enantiomerically pure molecules. rsc.org For example, the asymmetric intramolecular Michael reaction can be used to create versatile chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are key building blocks for alkaloid synthesis. rsc.org Although direct use of this compound as a chiral building block is not prominently documented, its derivatives can be part of synthetic routes that establish chiral centers, contributing indirectly to the field of asymmetric synthesis. francis-press.com
A derivative of N,2-dimethylaniline, specifically 2-dimethylamino-N,N-dimethylaniline N-oxide, has been reported as a highly effective reagent for the synthesis of aldehydes. researchgate.netresearchgate.net This reagent facilitates the oxidation of primary benzylic bromides to their corresponding aromatic aldehydes under relatively mild conditions, offering high yields. researchgate.net The unique structure of this N-oxide, with its mutually oriented basic dimethylamino and N-oxide moieties, is key to its reactivity, proceeding through a putative cyclic 7-membered transition state. researchgate.net This method presents a useful alternative to other oxidation procedures like the Kornblum oxidation. researchgate.net The selective preparation of aldehydes is crucial in organic synthesis as they are important precursors for a vast library of other compounds. researchgate.net
Material Science Applications
The properties of this compound also lend themselves to applications in material science, particularly in the realm of polymers and functional materials.
N,N-Dimethylaniline (DMA) is widely used as a promoter or accelerator in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org It also functions as a curing agent for epoxy resins. made-in-china.com In these applications, DMA facilitates the polymerization process, often in conjunction with another curing agent. For instance, in anhydride-cured epoxy systems, tertiary amines like DMA can act as accelerators. polymerinnovationblog.com The mechanism involves the tertiary amine promoting the opening of the epoxy ring, which in turn generates hydroxyl groups that react with the anhydride. polymerinnovationblog.com The use of such accelerators is crucial for reducing the time and temperature required for curing, which is particularly important in commercial production. polymerinnovationblog.com The choice and concentration of the accelerator can significantly influence the curing kinetics and the final properties of the thermoset material. epoxy-c.comgoogle.com
Table 2: Role of N,N-Dimethylaniline in Polymer Curing
| Polymer System | Role of N,N-Dimethylaniline | Curing Conditions |
|---|---|---|
| Polyester and Vinyl Ester Resins | Promoter/Accelerator | Varies depending on resin and initiator |
| Epoxy Resins | Curing Agent/Accelerator | Often used with other curing agents (e.g., anhydrides) at room or elevated temperatures made-in-china.compolymerinnovationblog.com |
The chemical reactivity of N,2-dimethylaniline allows for its incorporation into more complex molecular structures, leading to the development of functional materials. Its derivatives, such as Michler's ketone, are used as photosensitizers in photoreactions due to their strong absorption properties. wikipedia.org This property is harnessed in applications like ultraviolet-cured printing inks. nih.gov The ability to initiate or sensitize photochemical reactions makes these compounds valuable in the creation of materials that respond to light. Furthermore, the synthesis of hybrid compounds containing the N,2-dimethylaniline moiety can impart specific electronic or optical properties to the final material, opening avenues for research into new functional materials with tailored characteristics.
Research Tools and Probes in Chemical Biology
The chemical compound N,2-dimethylaniline, also known as 2,6-dimethylaniline (B139824) or 2,6-xylidine, serves as a valuable tool in chemical biology, particularly in the investigation of enzymatic processes and cellular stress mechanisms.
N,2-dimethylaniline is utilized as a model substrate in studies focused on the kinetics of enzymatic and oxidative degradation processes. Research investigating its reaction with hydroxyl radicals (•OH), often generated through Fenton's reactions, provides critical insights into the breakdown of substituted anilines, which can mimic the activity of certain oxidase and peroxidase enzymes. researchgate.netnih.gov These studies help in determining the intrinsic second-order rate constants, which are fundamental parameters in enzyme kinetics. researchgate.netnih.gov
The degradation of N,2-dimethylaniline is tracked to understand reaction pathways and the formation of intermediates, which is analogous to how enzyme-substrate interactions are studied. nih.govresearchgate.net The kinetics of its oxidation have been shown to follow pseudo-first-order degradation under specific conditions, a common model in enzyme kinetics. researchgate.netnih.gov By studying how factors like pH, reactant concentrations, and catalysts affect the degradation rate, researchers can model and understand similar, more complex biological reactions. researchgate.net
The competitive kinetics technique, using a reference compound like aniline (B41778), has been successfully employed to determine the reaction rate constants of N,2-dimethylaniline with high accuracy. researchgate.netnih.gov This methodology is a staple in biochemical assays for determining the efficiency of enzymatic reactions.
Table 1: Reaction Rate Constants of N,2-Dimethylaniline with Hydroxyl Radicals
This interactive table summarizes the experimentally determined second-order rate constants for the reaction between N,2-dimethylaniline (2,6-DMA) and hydroxyl radicals under various conditions.
| Condition | Reference Compound | Rate Constant (M⁻¹s⁻¹) | Source(s) |
| Batch Study (Fenton's Reaction) | Aniline | 1.59 x 10¹⁰ - 1.80 x 10¹⁰ | nih.gov |
| Mean Value (Batch & Continuous) | Aniline | 1.71 x 10¹⁰ | researchgate.netnih.gov |
| Homogeneous System | Aniline | 7.36 x 10⁹ (for o-toluidine) | researchgate.net |
N,2-dimethylaniline and its isomers serve as chemical probes for investigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify them. researchgate.netinnoprot.com The metabolism and degradation of N,2-dimethylaniline, particularly through reactions involving hydroxyl radicals, are key models for studying oxidative pathways. researchgate.netnih.gov
The oxidation of N,2-dimethylaniline leads to the formation of various by-products, including nitrobenzenes, phenols, and quinones, and eventually opens the aromatic ring to form smaller carboxylic acids. nih.gov This cascade of oxidative degradation is indicative of the chemical transformations that endogenous molecules can undergo during oxidative stress. The generation of ROS during the metabolism of N-OH-2,6-dimethylaniline has been observed in cell-based assays, linking the compound directly to the induction of cellular oxidative stress.
While not a fluorescent probe itself, N,2-dimethylaniline's reactivity and the array of its detectable oxidative by-products make it a useful compound for studying the mechanisms of oxidative damage to aromatic molecules, which are prevalent in biological systems. nih.gov
Pharmaceutical and Medicinal Chemistry Applications
The N,2-dimethylaniline scaffold is a significant building block in pharmaceutical chemistry, finding application in the synthesis of therapeutic agents and serving as a critical analyte in quality control processes.
The most prominent application of N,2-dimethylaniline in medicinal chemistry is as a key precursor in the synthesis of several important anesthetic agents. wikipedia.org It is a foundational component for a class of widely used local anesthetics. wikipedia.org
Anesthetics: N,2-dimethylaniline is the starting material for the synthesis of the veterinary anesthetic and sedative, Xylazine. google.comchemicalbook.comchemicalbook.comwikipedia.org The synthesis involves reacting N,2-dimethylaniline to form an isothiocyanate intermediate, which is then cyclized to produce the final thiazine-derivative drug. google.comprepchem.com Furthermore, the 2,6-dimethylphenyl group derived from this compound is the core structure of several commercially significant local anesthetics used in human medicine, including:
Lidocaine (B1675312) nih.govwho.int
Bupivacaine wikipedia.orgsigmaaldrich.com
Mepivacaine wikipedia.orglgcstandards.com
Ropivacaine lgcstandards.com
Etidocaine wikipedia.org
The presence of the N,2-dimethylaniline moiety in these drugs is crucial for their anesthetic activity. Its metabolism in the body can regenerate N,2-dimethylaniline, which is a factor considered in the toxicological assessment of these drugs. who.intnih.gov
While its role in anesthetic development is well-established, its direct application in the design of anticancer agents is less defined. However, as a primary arylamine, it belongs to a class of compounds that are investigated for various pharmacological activities, and its derivatives are explored in diverse areas of drug discovery. jst.go.jp
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. N,2-dimethylaniline is recognized as a potential impurity in several pharmaceutical products, particularly in local anesthetics for which it is a synthetic precursor or a degradation product. nih.govnih.govresearchgate.net Its detection and quantification are therefore essential components of quality control. nih.gov
N,2-dimethylaniline can arise as a residual starting material, a synthetic by-product, or a metabolite of the final drug substance. who.intnih.govnih.gov For example, it is a known hydrolytic decomposition product of lidocaine in the human body and can be present as an impurity in the API itself. researchgate.net Given that N,2-dimethylaniline has its own toxicological profile, including being classified as a potential carcinogen, regulatory bodies require strict limits on its presence in final drug products. nih.govca.gov
Sensitive and specific analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with various detectors, have been developed to accurately determine the levels of N,2-dimethylaniline in pharmaceutical preparations. nih.govresearchgate.netnih.gov
Table 2: N,2-Dimethylaniline as a Pharmaceutical Impurity
This interactive table details instances where N,2-dimethylaniline is monitored as an impurity in various drug substances.
| Drug Substance | Impurity Name(s) | Analytical Method(s) Used for Quantification | Source(s) |
| Lidocaine | Lidocaine Impurity A; 2,6-Dimethylaniline; 2,6-Xylidine | HPLC with Amperometric Detection (HPLC-ED); LC-MS/MS | nih.govresearchgate.netnih.govpharmaffiliates.com |
| Prilocaine | 2,6-Dimethylaniline | HPLC with Amperometric Detection (HPLC-ED) | nih.govresearchgate.net |
| Bupivacaine Hydrochloride | Bupivacaine Hydrochloride Impurity F | Not Specified in Source | sigmaaldrich.comlgcstandards.com |
| Mepivacaine Hydrochloride | Mepivacaine Hydrochloride Impurity A | Not Specified in Source | lgcstandards.com |
| Ropivacaine | Ropivacaine Related Compound A | Not Specified in Source | lgcstandards.com |
| Xylazine Hydrochloride | Xylazine Hydrochloride Impurity A | Not Specified in Source | lgcstandards.com |
Future Research Directions and Emerging Methodologies
Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) has become a cornerstone in the discovery of new lead compounds for various applications, including pharmaceuticals and materials science. nih.gov This automated process allows for the rapid testing of vast numbers of compounds, significantly accelerating the identification of molecules with desired properties. dndi.org In the context of N,2-dimethylaniline hydrochloride, HTS can be employed to screen libraries of its derivatives for specific biological activities or chemical functionalities. The core principle of HTS involves assaying a multitude of compounds against a specific target, which can range from enzymes to whole cells, to identify "hits" – compounds that exhibit a desired effect. dndi.orgmdpi.com
Complementing HTS is the field of combinatorial chemistry, which focuses on the synthesis of large and diverse libraries of chemical compounds. By systematically combining a set of building blocks in various combinations, chemists can generate a vast array of structurally related molecules. For this compound, this could involve modifying the aniline (B41778) ring or the methyl groups to create a library of derivatives. These libraries can then be subjected to HTS to identify compounds with enhanced or entirely new properties. The integration of HTS and combinatorial chemistry creates a powerful engine for derivative discovery, enabling researchers to explore a wide chemical space efficiently.
A key aspect of successful HTS is the development of robust and sensitive assays. nih.gov For instance, in the search for enzyme inhibitors, an assay would be designed to measure the enzyme's activity in the presence of each compound in the library. nih.govresearchgate.net The use of fragment-based screening, where smaller, simpler molecules are screened, has also proven effective in identifying novel inhibitor scaffolds. nih.govresearchgate.net These fragments can then be elaborated and optimized to create more potent and selective compounds.
Integration of Artificial Intelligence and Machine Learning in Chemical and Biological Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and biological research. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher to discern. researchgate.net In the realm of this compound, AI and ML can be applied to predict the physicochemical properties, biological activities, and even the synthetic accessibility of its derivatives.
Machine learning models, such as deep neural networks and random forests, can be trained on existing data to predict a wide range of properties. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of a molecule to predict its biological activity. mdpi.commdpi.com By training a QSAR model on a dataset of N,2-dimethylaniline derivatives with known activities, researchers can then use the model to predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test. mdpi.com
Furthermore, generative AI models, inspired by large language models like ChatGPT, are being developed to design entirely new molecules with desired properties. news-medical.net These "chemical language models" can learn the underlying rules of chemical structure and bonding from large databases of existing molecules. news-medical.net Researchers can then provide the model with a set of desired properties, and the AI will generate novel chemical structures that are predicted to possess those properties. news-medical.net This approach holds immense promise for the de novo design of this compound derivatives with tailored functionalities.
The power of AI and ML also extends to predicting drug-target interactions and potential toxicities. nih.gov By analyzing the structural features of a molecule and its known interactions with biological targets, ML models can predict its potential to interact with other proteins in the body. nih.gov This can help in identifying potential off-target effects and assessing the safety profile of new drug candidates early in the discovery process. nih.gov
Development of Novel Analytical Probes and Sensors for In Situ Monitoring
The ability to detect and quantify specific chemical compounds in real-time and in complex environments is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The development of novel analytical probes and sensors for the in situ monitoring of this compound and its derivatives is an active area of research.
Various analytical techniques are currently used for the detection of N,N-dimethylaniline, a related compound, including gas chromatography with flame ionization detection. chemicalbook.com However, there is a growing demand for sensors that are portable, easy to use, and can provide continuous monitoring. Electrochemical sensors, for example, offer a promising approach due to their high sensitivity, selectivity, and potential for miniaturization. These sensors work by measuring the change in an electrical signal that occurs when the target analyte interacts with a specially designed electrode surface.
Fluorescent probes are another powerful tool for in situ monitoring. These molecules are designed to exhibit a change in their fluorescence properties, such as intensity or color, upon binding to a specific analyte. By incorporating a recognition element for this compound into a fluorescent molecule, researchers can create a probe that selectively lights up in the presence of the target compound.
The development of these advanced analytical tools will not only facilitate research into the properties and applications of this compound but also enable its use in new and innovative ways. For instance, sensors could be developed to monitor its presence in industrial processes or to track its distribution and metabolism in biological systems.
Sustainable Chemical Processes for this compound Production and Utilization
The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Applying these principles to the production and utilization of this compound is a key area for future research.
Traditional methods for the synthesis of N,N-dimethylaniline often involve the use of harsh reagents and high pressures. chemicalbook.comyoutube.com For example, one industrial method involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org Researchers are actively exploring more sustainable alternatives. One promising approach is the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol in a one-pot reaction, which uses methanol as a hydrogen source, alkylating agent, and solvent. rsc.org This process offers a high yield and avoids the need for separate hydrogenation and methylation steps. rsc.org
The use of greener methylating agents is also being investigated. Dimethyl carbonate (DMC), for instance, is considered an environmentally friendly alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. researchgate.net The N-alkylation of anilines using DMC catalyzed by onium salts has been shown to be a highly effective method for producing N,N-dimethylaniline with excellent yields. researchgate.net
Beyond synthesis, the development of sustainable applications for this compound is also important. This could involve its use as a catalyst or intermediate in environmentally benign chemical transformations. By designing processes that are both economically viable and environmentally responsible, researchers can ensure the long-term sustainability of this important chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
